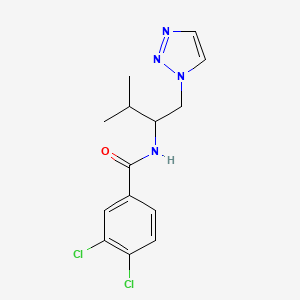
1-Bromo-4-(2,2-dichlorocyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(2,2-dichlorocyclopropyl)benzene is an organic compound with the molecular formula C9H7BrCl2 It is a derivative of benzene, where a bromine atom and a 2,2-dichlorocyclopropyl group are substituted at the para position
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-(2,2-dichlorocyclopropyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have suitable substituents for further functionalization.
Cyclopropanation: The 2,2-dichlorocyclopropyl group is introduced via a cyclopropanation reaction, often using dichlorocarbene generated in situ from chloroform and a strong base like sodium hydroxide.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, solvent selection, and purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-Bromo-4-(2,2-dichlorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution, forming new compounds with different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(2,2-dichlorocyclopropyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the modification of biological molecules, aiding in the understanding of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Bromo-4-(2,2-dichlorocyclopropyl)benzene exerts its effects depends on its interaction with molecular targets. The bromine and dichlorocyclopropyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired biological or chemical outcomes.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(2,2-dichlorocyclopropyl)benzene can be compared with other similar compounds such as:
1-Bromo-2,4-dichlorobenzene: This compound has two chlorine atoms and one bromine atom on the benzene ring but lacks the cyclopropyl group, making it less sterically hindered.
1,4-Dibromo-2,5-dimethylbenzene: This compound has two bromine atoms and two methyl groups on the benzene ring, providing different electronic and steric properties.
Eigenschaften
IUPAC Name |
1-bromo-4-(2,2-dichlorocyclopropyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAICCXQHVCREBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-cyano-3-[2-(N-methylacetamido)-1,3-thiazol-4-yl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B2736746.png)





![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2736757.png)



![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2736762.png)

![Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B2736765.png)
![ethyl 1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2736768.png)
